molecular formula C13H9FINO B3051019 3-fluoro-N-(4-iodophenyl)benzamide CAS No. 304882-37-9

3-fluoro-N-(4-iodophenyl)benzamide

Cat. No. B3051019
CAS RN: 304882-37-9
M. Wt: 341.12 g/mol
InChI Key: UGKBLMYEBVEDQZ-UHFFFAOYSA-N
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Description

“3-fluoro-N-(4-iodophenyl)benzamide” is an organic compound with the molecular formula C13H9FINO . It belongs to the class of organic compounds known as aminobenzoic acids and derivatives, which are benzoic acids (or derivatives thereof) containing an amine group attached to the benzene moiety .


Synthesis Analysis

The synthesis of benzamides, including compounds similar to “3-fluoro-N-(4-iodophenyl)benzamide”, can be achieved through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method provides a green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives .

Scientific Research Applications

Crystal Structure and Polymorphism

  • Disorder-Induced Polymorphism : 3-Fluoro-N-(3-fluorophenyl)benzamide exhibited concomitant polymorphism due to disorder in its crystal structure. This polymorphism was characterized by differences in molecular conformation and subtle variations in hydrogen bonding and weak interactions, impacting the packing polymorphism (Chopra & Row, 2008).
  • Crystal Structures of Analogues : The crystal structures of similar N-[2-(trifluoromethyl)phenyl]benzamides, including a 3-fluorobenzamide, were analyzed, revealing significant dihedral angles between benzene rings and different molecular orientations (Suchetan et al., 2016).

Antipathogenic Activity

  • Thiourea Derivatives : Thiourea derivatives, including those with 3-fluorophenyl groups, were synthesized and demonstrated significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains known for biofilm growth (Limban et al., 2011).

Vibrational Spectroscopy and DFT Calculations

  • Spectroscopic Studies : Vibrational spectroscopic studies and Density Functional Theory (DFT) calculations were performed on 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide. These studies provided insights into molecular bonding characteristics and charge transfer interactions (Ushakumari et al., 2008).

Antimicrobial Activity

  • Fluorinated Derivatives : Fluoro and trifluoromethyl derivatives of certain benzamides showed significant antifungal and antibacterial activity, particularly against fungi and Gram-positive microorganisms (Carmellino et al., 1994).

Molecular Interactions and Polymorphs

  • Intermolecular Interactions : The role of various intermolecular interactions in the polymorphic modifications of halogen-substituted benzamides was investigated. This study highlighted the influence of weak interactions like C-H···F and Cl···Cl in forming different polymorphic modifications (Shukla et al., 2018).

Potential in Medical Imaging

  • PET Imaging Agents : Fluorinated benzamides were evaluated for their potential as positron emission tomography (PET) imaging agents. The compounds showed high affinity for sigma receptors, indicating their suitability for PET imaging studies (Dence et al., 1997).

Safety and Hazards

“3-fluoro-N-(4-iodophenyl)benzamide” should be handled with care. Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding dust formation, and ensuring adequate ventilation . It should be kept away from heat/sparks/open flames/hot surfaces and should not be allowed to come in contact with air or water due to the risk of violent reaction and possible flash fire .

properties

IUPAC Name

3-fluoro-N-(4-iodophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FINO/c14-10-3-1-2-9(8-10)13(17)16-12-6-4-11(15)5-7-12/h1-8H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGKBLMYEBVEDQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)NC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FINO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20354057
Record name 3-fluoro-N-(4-iodophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

304882-37-9
Record name 3-fluoro-N-(4-iodophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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